6-(三氟甲基)-1-茚酮

描述

6-(Trifluoromethyl)-1-indanone is a chemical compound that belongs to the class of indanones, which are cyclic ketones with a structure based on the indane ring system. The presence of a trifluoromethyl group at the 6-position of the indanone ring system is of particular interest due to the unique properties it imparts, such as increased lipophilicity and bioavailability, which are beneficial in pharmaceutical applications .

Synthesis Analysis

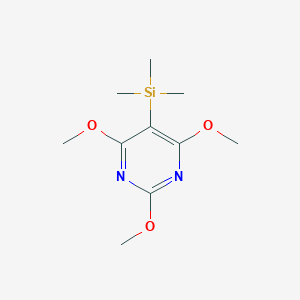

The synthesis of trifluoromethylated 1-indanones can be achieved through various methods. One approach involves a Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes using Togni's reagent and trimethylsilyl cyanide (TMSCN), which allows for the construction of trifluoromethylated 1-indanones with an all-carbon quaternary center . Another method reported is the one-pot synthesis of trifluoromethylated indanones using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes with 2-(trifluoromethyl)acrylic acid under superacidic conditions . Additionally, 5-trifluoromethyl-2-indanone has been synthesized from 4-trifluoromethyl benzaldehyde through a series of steps including Knoevenagel condensation and Friedel-Crafts acylation .

Molecular Structure Analysis

The molecular structure of trifluoromethylated indanones is characterized by the presence of the trifluoromethyl group, which significantly influences the physical and chemical properties of the molecule. The structure of related compounds, such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, has been determined using X-ray structure analysis, revealing a highly delocalized double U-enol(ate) form in the solid state .

Chemical Reactions Analysis

Trifluoromethylated indanones can undergo various chemical reactions due to their reactive ketone group and the influence of the electron-withdrawing trifluoromethyl group. The synthesis methods mentioned above involve key reactions such as annulation, cyanotrifluoromethylation, and Friedel-Crafts acylation, which are essential for constructing the indanone framework .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into the indanone ring system enhances the lipophilicity and bioavailability of these compounds, making them more effective in pharmaceutical applications. The physical and chemical properties of these molecules are influenced by the strong electron-withdrawing effect of the trifluoromethyl group, which can affect the acidity of protons adjacent to the ketone and the overall reactivity of the compound .

科学研究应用

-

Pharmaceutical Industry

- Trifluoromethyl group-containing compounds are of immense importance in the pharmaceutical industry . They make up more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

- The trifluoromethyl group is a common feature in many FDA-approved drugs . This group contributes to the drug’s pharmacological activities .

-

Organic Chemistry

-

Agriculture

- Trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .

- Some of these compounds exhibited good in vitro antifungal activities against various fungi at 50 μg/ml .

- These compounds also showed moderate insecticidal activities against certain insects at 500 μg/ml .

-

Agrochemical Industry

- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Fluazinam, discovered by ISK, is a potent fungicide, and interferes with the biochemistry of respiration .

-

Pharmaceutical Industry

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

-

Functional Materials

- The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

-

Synthesis of 2-Trifluoromethylindoles

- An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described . This selectively introduces trifluoromethyl to indoles on the C2 position .

- Indole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .

-

Visible-Light-Driven Photoredox Catalysis

- Trifluoromethylation by visible-light-driven photoredox catalysis has emerged . This process describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .

- Photoredox catalysis with the well-known ruthenium (II) polypyridine complexes, the relevant iridium (III) cyclometalated derivatives and the organic dyes (e.g. eosin Y) has been regarded as a powerful redox tool for synthetic chemistry .

-

Preparation of Trifluoromethyl Ethers

安全和危害

The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an important area of future research .

属性

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDFHUWAXWFKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628092 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-1-indanone | |

CAS RN |

68755-37-3 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

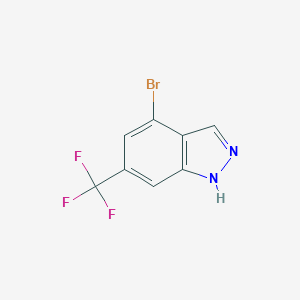

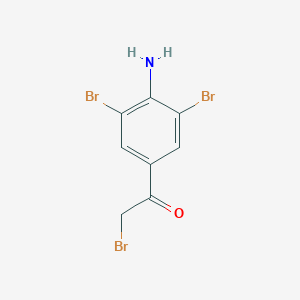

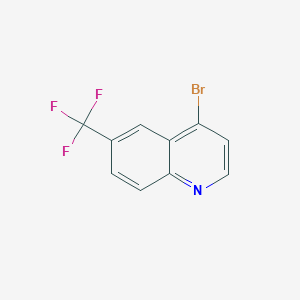

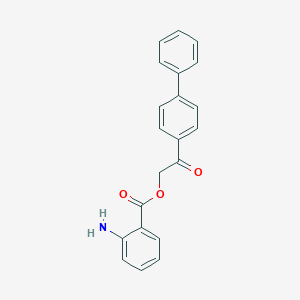

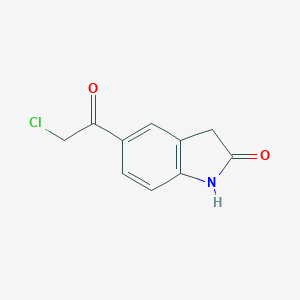

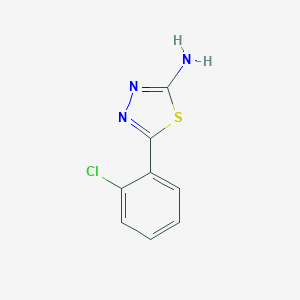

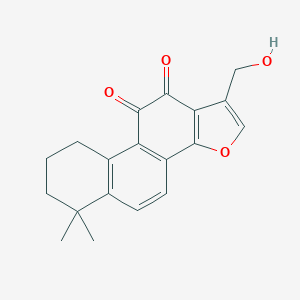

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)